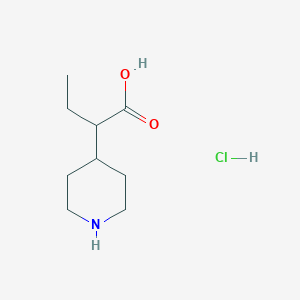
2-(Piperidin-4-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and can be utilized to synthesize a variety of pharmaceutical compounds and biologically active molecules .
Preparation Methods
2-(Piperidin-4-yl)butanoic acid hydrochloride can be prepared by reacting 4-piperidine butyric acid with hydrochloric acid. The specific preparation method involves reacting 4-piperidine butyric acid with a suitable amount of hydrochloric acid in a suitable solvent, followed by purification of the product through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Piperidin-4-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
2-(Piperidin-4-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules.
Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)butanoic acid hydrochloride involves its participation in the synthesis of biologically active molecules. For example, it is used in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets specific enzymes involved in the NAD salvage pathway, thereby inhibiting the production of NAD and affecting cellular metabolism .
Comparison with Similar Compounds
2-(Piperidin-4-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)butanoic acid: This compound is similar in structure but lacks the hydrochloride group.
4-(Piperidin-2-yl)butanoic acid hydrochloride: This compound has a similar structure but with the piperidine ring substituted at the 2-position instead of the 4-position. The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in the synthesis of a wide range of biologically active molecules.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-piperidin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)7-3-5-10-6-4-7;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
InChI Key |
JPYQULSNJFQHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCNCC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















